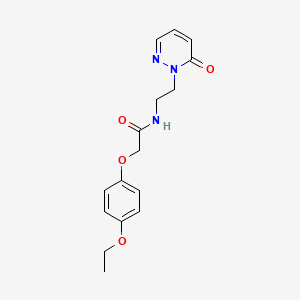

![molecular formula C23H22N2O5S B2462543 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448045-32-6](/img/structure/B2462543.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

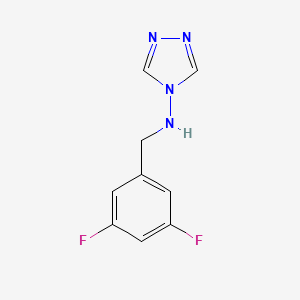

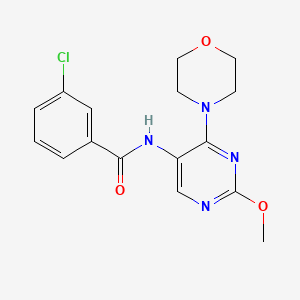

“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic compound. It contains a biphenyl group, an oxazole ring, and a sulfonamide group . The biphenyl isoxazole sulfonamides prepared by certain methods are endothelin antagonists useful for the treatment of hypertension .

Molecular Structure Analysis

Isoxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The molecule also contains a biphenyl group, which consists of two benzene rings connected at the [1,1’] position .Chemical Reactions Analysis

The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Physical And Chemical Properties Analysis

Oxazoles, like the one in the compound, are stable and have a boiling point of 69 °C . They are also known to be weak bases .作用機序

Target of Action

The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a halt in bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, the compound indirectly interferes with DNA synthesis, leading to a halt in bacterial growth and replication .

Pharmacokinetics

Sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the folic acid metabolism cycle, the compound prevents bacteria from synthesizing DNA, leading to a halt in their growth and replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. They may cause a strong allergic reaction when used in large doses . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

将来の方向性

Isoxazole derivatives have been in commercial use for many years and have shown a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, the research and development of new isoxazole derivatives, including the compound , could be a promising direction for future studies .

特性

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-23(27,18-10-8-17(9-11-18)16-6-4-3-5-7-16)15-24-31(28,29)19-12-13-21-20(14-19)25(2)22(26)30-21/h3-14,24,27H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTJKHBKEXBRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC=C(C=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)

![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)

![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2462478.png)

![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2462481.png)